S-diclofenac - 912758-00-0

S-diclofenac

Catalog Number: EVT-282460
CAS Number: 912758-00-0
Molecular Formula: C23H15Cl2NO2S3
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-diclofenac (2-[(2,6-dichlorophenyl)amino] benzeneacetic acid 4-(3H-1,2,dithiol-3-thione-5-yl)phenyl ester) is a novel hydrogen sulfide (H2S)-releasing derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. [, , , , , , ] This classification stems from its ability to release H2S, a gaseous signaling molecule with diverse physiological roles, including modulation of inflammation and oxidative stress. [, , ] In scientific research, S-diclofenac serves as a valuable tool to investigate the therapeutic potential of H2S in various disease models and explore the pharmacological effects of H2S-releasing NSAID hybrids. [, , , , ]

Synthesis Analysis

While specific details regarding the synthesis of S-diclofenac are limited in the provided abstracts, studies suggest that it involves the incorporation of a dithiolethione moiety into the structure of diclofenac. [, ] This modification enables the compound to release H2S. Further research into the synthesis pathways and optimization of S-diclofenac production is crucial for advancing its therapeutic potential.

Molecular Structure Analysis

S-diclofenac consists of the core structure of diclofenac, characterized by a phenylacetic acid moiety linked to a dichlorophenylamine group, with an additional dithiolethione ring system attached. [, ] This unique structure differentiates S-diclofenac from diclofenac and contributes to its distinct pharmacological properties. Advanced molecular modeling and structure-activity relationship studies would further elucidate the structural features responsible for its biological activity.

Chemical Reactions Analysis

The key chemical reaction associated with S-diclofenac is the release of H2S. [, , ] The dithiolethione moiety undergoes chemical transformations under physiological conditions, leading to the liberation of H2S. Understanding the kinetics and influencing factors of this H2S-releasing reaction is crucial for optimizing its therapeutic application.

Mechanism of Action

S-diclofenac exhibits its effects through the combined action of diclofenac and released H2S. [, , , ] Like other NSAIDs, diclofenac inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin production and inflammation. [] Simultaneously, the released H2S exerts multiple protective effects by:

  • Inhibiting the activation of c-Jun N-terminal kinases (JNK) pathway, known to be involved in inflammation and apoptosis. []
  • Modulating the expression of pro-inflammatory cytokines like TNFα and IL-6. []
  • Influencing the activity of the aryl hydrocarbon receptor (AhR) pathway, involved in the metabolism of carcinogens. [, ]
  • Inducing the expression of antioxidant enzymes, such as glutathione S-transferase. []
Applications
  • Cardioprotection: In murine models of doxorubicin-induced cardiomyopathy, S-diclofenac mitigated cardiac injury by ameliorating cardiac gap junction remodeling, suppressing JNK activation, and exhibiting anti-inflammatory and anti-oxidative effects. []
  • Anti-inflammation: S-diclofenac showed potent anti-inflammatory activity in carrageenan-induced paw edema in rats and attenuated neuroinflammation induced by microglial and astrocytic activation. [, ]
  • Chemoprevention: S-diclofenac inhibited carcinogen-activating enzymes (CYP1A1, CYP1B1, and CYP1A2) in HepG2 and LS180 cancer cell lines, suggesting potential as a chemopreventive agent. [, ]
  • Amyloid-beta Aggregation Inhibition: Preliminary studies suggest that S-diclofenac might have a marginal affinity for amyloid-beta, a key protein involved in Alzheimer's disease, indicating potential therapeutic avenues for further investigation. []
  • Vascular Smooth Muscle Cell Proliferation Inhibition: Research indicates that S-diclofenac can inhibit the proliferation of vascular smooth muscle cells, highlighting its potential in cardiovascular disease models. []

Diclofenac

    Compound Description: Diclofenac (2-[(2,6-dichlorophenyl)amino] benzeneacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. [, , , , ]

    Relevance: Diclofenac is the parent compound of S-diclofenac. S-diclofenac is a hydrogen sulfide-releasing derivative of diclofenac, created by modifying diclofenac with a dithiolethione moiety. This modification aims to reduce the gastrointestinal side effects associated with diclofenac while enhancing its therapeutic benefits. [, , , , ]

Hydrogen Sulfide (H2S)

    Compound Description: Hydrogen sulfide is a gaseous signaling molecule that plays a significant role in various physiological processes, including inflammation, blood pressure regulation, and neurotransmission. [, ]

    Relevance: S-diclofenac acts as a hydrogen sulfide donor, releasing H2S in vivo. The cardioprotective effects observed with S-diclofenac are attributed, in part, to the release of H2S. [, ]

Sodium Hydrosulfide (NaHS)

    Compound Description: Sodium hydrosulfide is a commonly used hydrogen sulfide donor in research settings. []

    Relevance: In studies investigating the cardioprotective effects of S-diclofenac against doxorubicin-induced cardiomyopathy, NaHS was used as a positive control to mimic the effects of H2S release. The results showed that NaHS largely replicated the beneficial effects observed with S-diclofenac, supporting the role of H2S in the drug's mechanism of action. []

S-sulindac

    Compound Description: S-sulindac is another hydrogen sulfide-releasing NSAID, structurally similar to S-diclofenac, that has shown promising chemopreventive activity against various cancers. [, ]

    Relevance: Like S-diclofenac, S-sulindac inhibits the activity and expression of carcinogen-activating enzymes, such as cytochromes P450 (CYP1A1, CYP1B1, and CYP1A2), by downregulating the aryl hydrocarbon receptor (AhR) pathway. Both compounds also induce the expression of carcinogen detoxification enzymes, indicating their potential as chemopreventive agents. [, ]

ADT-OH

    Compound Description: ADT-OH is a hydrogen sulfide-releasing molecule. []

    Relevance: ADT-OH, alongside NaSH, S-diclofenac, and S-aspirin, demonstrated neuroprotective effects by attenuating neuroinflammation induced by microglial and astrocytic activation. Like S-diclofenac, ADT-OH reduced the release of proinflammatory mediators TNFα, IL-6, and nitric oxide. []

S-aspirin

    Compound Description: S-aspirin is a hydrogen sulfide-releasing NSAID, structurally similar to S-diclofenac. []

    Relevance: S-aspirin, alongside NaSH, S-diclofenac, and ADT-OH, demonstrated neuroprotective effects by attenuating neuroinflammation induced by microglial and astrocytic activation. Like S-diclofenac, S-aspirin reduced the release of proinflammatory mediators TNFα, IL-6, and nitric oxide. []

Properties

CAS Number

912758-00-0

Product Name

S-diclofenac

IUPAC Name

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate

Molecular Formula

C23H15Cl2NO2S3

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2

InChI Key

BRDUXOHVEZVAHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO

Synonyms

ACS 15, ATB-337, S-Diclofenac

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.